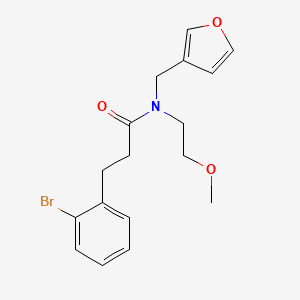

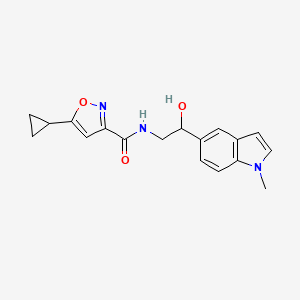

3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide" is a complex molecule that appears to be related to various research areas, including organic synthesis, molecular structure analysis, and chemical reactions. Although the exact compound is not directly mentioned in the provided papers, the related compounds and reactions can give insights into the possible characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related brominated compounds involves careful selection of reactants and conditions. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide required NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction for analysis . Similarly, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles to form cyclopropane bis-lactones involved the use of potassium carbonate and tetrabutylammonium bromide as a catalyst . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of brominated compounds is often determined using X-ray diffraction. For example, the structure of a related compound was confirmed to belong to the monoclinic system with specific cell parameters . Another compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, also crystallized in the monoclinic system and its dihedral angles and weak hydrogen bonds were analyzed . These techniques would be relevant for analyzing the molecular structure of "this compound."

Chemical Reactions Analysis

The reactivity of brominated compounds with nucleophiles can lead to various products. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles resulted in the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition . The bromination of 2-methoxycarbonyl derivatives of furan and other heterocycles has been studied, showing characteristic features similar to those of benzene derivatives . These studies provide a foundation for understanding the potential reactions "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be inferred from related studies. The kinetics of bromination and the influence of substituents on reactivity have been explored . The formation of 4+3 cycloaddition products from the reaction of an alkoxyenone with bromine and a diene like furan has been reported, which could suggest similar reactivity for the compound . These insights are valuable for predicting the behavior of "this compound" in various chemical environments.

Applications De Recherche Scientifique

Electrophilic Substitution and Kinetic Studies

Research on electrophilic substitution reactions in heterocyclic systems, such as furans, thiophenes, and pyrroles, highlights the importance of studying the kinetics of bromination and other reactions in these compounds. For instance, the kinetics of bromination of 2-methoxycarbonyl derivatives of furan demonstrate significant rates and reactivity, which could be relevant for understanding the reactivity of the bromophenyl and furan components in our compound (Linda & Marino, 1968).

Propriétés

IUPAC Name |

3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3/c1-21-11-9-19(12-14-8-10-22-13-14)17(20)7-6-15-4-2-3-5-16(15)18/h2-5,8,10,13H,6-7,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALILJHTZDZFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CCC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(6-Fluoropyridine-2-carbonyl)amino]methyl]-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3017401.png)

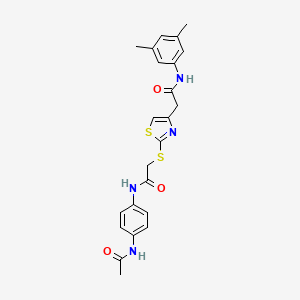

![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone](/img/structure/B3017411.png)

![N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B3017419.png)

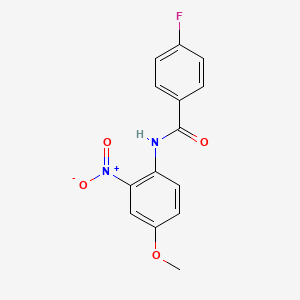

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017422.png)